molecular formula C5H7ClN4 B022906 2-Amidinopyrimidine hydrochloride CAS No. 138588-40-6

2-Amidinopyrimidine hydrochloride

Cat. No. B022906
M. Wt: 158.59 g/mol
InChI Key: LZIYBABLVXXFGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amidinopyrimidine derivatives often involves the condensation of chalcones with guanidine hydrochloride, leading to the formation of various 2-aminopyrimidine compounds. These compounds can further undergo reactions, such as treatment with acetic anhydride, to yield acetamidopyrimidines. The structural assignment of these compounds is typically confirmed through elemental analysis and spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra (Barot & Desai, 2013). Additionally, methodologies for synthesizing chimeric amides of the 2-arylamino pyrimidine series, with predicted antitumor activities, have been explored by combining pharmacophore fragments of known antitumor drugs (Ignatovich, 2020).

Molecular Structure Analysis

Molecular structure analysis of 2-amidinopyrimidine hydrochloride and its derivatives can be performed using X-ray crystallography and various spectroscopic methods. For instance, ferrocene-labelled 2-aminopyrimidine derivatives have been synthesized and analyzed, demonstrating the potential for applications as electrochemically detectable biosensors or building blocks for supramolecular assemblies. The structures of the synthesized compounds are confirmed using X-ray crystallography, showcasing the versatility of 2-aminopyrimidines in chemical synthesis (Fehér, Habuš, Wouters, & Skoda‐Földes, 2014).

Chemical Reactions and Properties

2-Amidinopyrimidine derivatives undergo various chemical reactions, contributing to their wide range of applications. These include reactions with nucleophiles leading to ring transformations and the formation of new pyrimidine derivatives. For example, the reaction of heterocyclic halogeno compounds with potassium amide in liquid ammonia has been shown to result in the formation of 4-amino-2-methylpyrimidine through a ring transformation process (Hertog, Plas, Pieterse, & Streef, 2010).

Physical Properties Analysis

The physical properties of 2-amidinopyrimidine hydrochloride derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties can be influenced by the specific substituents on the pyrimidine ring and the conditions under which the compounds are synthesized and analyzed.

Chemical Properties Analysis

The chemical properties of 2-amidinopyrimidine derivatives, including reactivity, stability, and interactions with other molecules, are essential for understanding their potential uses. These properties are determined by the electronic structure of the pyrimidine ring and the nature of the substituents attached to it. Studies on the chemoselective reactions of amidines have demonstrated the formation of iminopyrimidine regioisomers, highlighting the versatile reactivity of 2-amidinopyrimidine derivatives (Mccauley, Theberge, & Liverton, 2000).

Scientific Research Applications

  • Ferrocyanide-catalyzed carbonylation of iodoferrocene leads to 2-aminopyrimidine derivatives, useful for electrochemically detectable biosensors or building blocks for supramolecular assemblies (Fehér, Habuš, Wouters, & Skoda‐Földes, 2014).

  • An efficient synthesis method for 2,6-disubstituted 4-fluoropyrimidines from -CF3 aryl ketones and amidine hydrochlorides offers a practical approach for medicinal chemistry with good to excellent yields (Liu, Zhang, Qian, & Yang, 2019).

  • Substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives show promising antimicrobial and anti-diabetic activities, with certain compounds exhibiting excellent molecular docking energy and antimicrobial activity (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).

  • Amidoalkylation of 2- and 4-hydroxy-pyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids produces amidoalkylation products at the N(1) and N(3) atoms of pyrimidines (Prikazchikova, Rybchenko, Klyuchko, Pirozhenko, & Drach, 1994).

  • Research aimed at transforming 5-acetylpyrimidine into pyrazoles using substituted hydrazines in acidic medium potentially leads to new anticancer drugs (Menichi, Boutar, Kokel, Takagi, & Hubert-Habart, 1986).

Safety And Hazards

2-Amidinopyrimidine hydrochloride is an irritant . It’s advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

2-Amidinopyrimidine hydrochloride has been used in the development of perovskite solar cells. It has shown promise in improving the stability of these cells by compensating for formamidinium vacancies and coordinating with undercoordinated Pb 2+ . This suggests potential future directions in the field of sustainable energy.

properties

IUPAC Name

pyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYBABLVXXFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621166
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amidinopyrimidine hydrochloride

CAS RN

138588-40-6
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138588-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
The following bipyrimidinyls and related biaryls have been prepared: 6,6′-dimethyl-2,2′-diphenyl-4,4′-bipyrimidinyl, 2,2′-diphenyl-5,5′-bipyrimidinyl, 2,2′-bismethylthio-5,5′-…
Number of citations: 16 pubs.rsc.org
Y Wu, Q Wang, Y Chen, W Qiu, Q Peng - Energy & Environmental …, 2022 - pubs.rsc.org
… In this work, we presented an ammonium salt of 2-amidinopyrimidine hydrochloride (APC) to be introduced into the wet perovskite film for modulating both the crystallization and the …
Number of citations: 56 pubs.rsc.org
LW Sun, ZL Yu, XL Luo, M Ma, ZL Shen… - Organic Chemistry …, 2022 - pubs.rsc.org
… Although 2-amidinopyrimidine hydrochloride (2n) was found to be less reactive than 2i, this resulting polycyclic aza-aromatic 3bn could not be easily accessed through traditional …
Number of citations: 12 pubs.rsc.org
KP Cheremnykh, VА Savel'ev, OP Shkurko… - Chemistry of …, 2018 - Springer
… pyrimidines 20–22 were formed (yields 70–88%) as a result of the reaction of alkynones 5, 6 with pyridine-3-carboximidate (18) or compound 5 with 2-amidinopyrimidine hydrochloride …
Number of citations: 11 link.springer.com
H Zhou, L Liang, Z Guo, R Fan - Nanoscale, 2023 - pubs.rsc.org
… of 2-amidinopyrimidine hydrochloride into wet perovskite thin films to simultaneously regulate the charge traps and crystallization. The 2-amidinopyrimidine hydrochloride could not only …
Number of citations: 2 pubs.rsc.org
C Zhang, H Li, C Gong, Q Zhuang, J Chen… - Energy & Environmental …, 2023 - pubs.rsc.org
… developed 2-amidinopyrimidine hydrochloride (APC) salts containing pyrimidine N to simultaneously passivate undercoordinated Pb 2+ , iodine and FA + vacancy defects, and …
Number of citations: 2 pubs.rsc.org
KP Cheremnykh, VA Savelyev, MA Pokrovskii… - Medicinal Chemistry …, 2019 - Springer
A series of 2,4,6-trisubstituted pyrimidines with antharanilic acid ester moiety have been designed and synthesized by employing a one-pot multicomponent approach from methyl 5-(…
Number of citations: 18 link.springer.com
MA Ibrahim - 2022 - search.proquest.com
The coordination of copper (I) halides by bulky triarylphosphines DippPh2P and Dipp2PhP (Dipp= 2, 6-diisopropylphenyl), and the synthesis of a stable radical dimer of 3-trichloromethyl…
Number of citations: 3 search.proquest.com
W Göhring, J Schildknecht, M Federspiel - Chimia, 1996 - chimia.ch
2-Chloropyrimidine is converted to 2-cyanopyrimidine under very mild conditions in nearly quantitative yield using 1, 4-diazabicyclo [2.2. 2] octane as catalyst. The development of the …
Number of citations: 11 www.chimia.ch
S Lepri, L Goracci, A Valeri, G Cruciani - European Journal of Medicinal …, 2016 - Elsevier
… After 30 min, 2-amidinopyrimidine hydrochloride 7 (7.50 g, 47.0 mmol, 1.1 eq) was added and the reaction stirred for further 20 h. The solvent was evaporated, the residue was taken up …
Number of citations: 15 www.sciencedirect.com

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